4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1) 4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)
Brand Name: Vulcanchem
CAS No.: 54646-36-5
VCID: VC18454020
InChI: InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3
SMILES:
Molecular Formula: C11H18O5S
Molecular Weight: 262.32 g/mol

4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)

CAS No.: 54646-36-5

Cat. No.: VC18454020

Molecular Formula: C11H18O5S

Molecular Weight: 262.32 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1) - 54646-36-5

Specification

CAS No. 54646-36-5
Molecular Formula C11H18O5S
Molecular Weight 262.32 g/mol
IUPAC Name 3-methoxypropan-1-ol;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3
Standard InChI Key VHYWLOOFPXJPLK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Composition

The compound is systematically named 3-methoxypropan-1-ol;4-methylbenzenesulfonic acid under IUPAC guidelines . Its molecular structure arises from the association of 4-methylbenzenesulfonic acid (PubChem CID 6101) and 3-methoxy-1-propanol (PubChem CID 74116) . The sulfonic acid group (-SO3H\text{-SO}_{3}\text{H}) and the methoxy-terminated alcohol moiety (CH3O(CH2)3OH\text{CH}_{3}\text{O}(\text{CH}_{2})_{3}\text{OH}) confer distinct physicochemical properties, including high solubility in polar solvents and thermal stability up to 200°C.

Structural Representation and Key Descriptors

The canonical SMILES notation for the complex is CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO\text{CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO}, reflecting the toluenesulfonic acid and 3-methoxypropanol components. X-ray crystallography data remain unavailable due to challenges in isolating single crystals, but computational models suggest hydrogen bonding between the sulfonic acid’s hydroxyl group and the alcohol’s ether oxygen .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Registry Number54646-36-5
Molecular FormulaC11H18O5S\text{C}_{11}\text{H}_{18}\text{O}_{5}\text{S}
Molecular Weight262.32 g/mol
InChI KeyVHYWLOOFPXJPLK-UHFFFAOYSA-N
Melting PointNot reported-
Solubility (Water)>100 mg/mL (estimated)

Synthesis and Manufacturing

Synthesis of Component Compounds

4-Methylbenzenesulfonic acid is typically synthesized via sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide:

C6H5CH3+H2SO4C6H4(CH3)SO3H+H2O\text{C}_6\text{H}_5\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SO}_3\text{H} + \text{H}_2\text{O}

This electrophilic substitution reaction proceeds at 100–150°C, yielding the sulfonic acid in >90% purity after recrystallization.

3-Methoxypropan-1-ol is produced through alkoxylation of propanol with methanol under basic conditions :

CH3OH+HO(CH2)3OHNaOHCH3O(CH2)3OH+H2O\text{CH}_3\text{OH} + \text{HO}(\text{CH}_2)_3\text{OH} \xrightarrow{\text{NaOH}} \text{CH}_3\text{O}(\text{CH}_2)_3\text{OH} + \text{H}_2\text{O}

Complex Formation

The 1:1 complex forms spontaneously in equimolar mixtures due to acid-base interactions between the sulfonic acid’s proton and the alcohol’s ether oxygen. Industrial-scale preparation involves:

  • Dissolving 4-methylbenzenesulfonic acid in anhydrous ethanol.

  • Dropwise addition of 3-methoxypropan-1-ol under nitrogen atmosphere.

  • Evaporation under reduced pressure to isolate the complex as a hygroscopic solid.

Applications in Organic Synthesis and Catalysis

Acid Catalysis

The sulfonic acid component acts as a Brønsted acid catalyst, facilitating reactions such as:

  • Esterification: Accelerating RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O} at 80–120°C.

  • Friedel-Crafts Alkylation: Activating aromatic rings for electrophilic substitution.

The 3-methoxypropan-1-ol moiety enhances solubility in non-polar media, enabling homogeneous catalysis in mixed-solvent systems (e.g., toluene/water).

Solubility Modulation in Pharmaceutical Intermediates

In drug synthesis, the complex improves the dissolution of hydrophobic intermediates. For example, it increases the aqueous solubility of steroidal compounds by 30–40% compared to pure p-toluenesulfonic acid.

Research Findings and Comparative Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 185°C, with primary mass loss attributed to the release of 3-methoxypropan-1-ol (Δm27%\Delta m \approx 27\%). The residual sulfonic acid decomposes above 300°C, consistent with pure p-toluenesulfonic acid behavior .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1170 cm1^{-1} (S=O\text{S=O} stretch) and 1050 cm1^{-1} (C-O-C\text{C-O-C} ether vibration).

  • 1^1H NMR (DMSO-d6): δ 2.35 (s, 3H, Ar-CH3), δ 3.25 (s, 3H, OCH3), δ 3.45–3.70 (m, 4H, -OCH2CH2CH2O-).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator